molecular formula C16H11NO2 B8472506 3-(2-Benzofuran-1(3H)-ylidene)-1,3-dihydro-2H-indol-2-one CAS No. 503447-48-1

3-(2-Benzofuran-1(3H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B8472506
CAS RN: 503447-48-1
M. Wt: 249.26 g/mol
InChI Key: RFRBXHQLCXGFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Benzofuran-1(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

503447-48-1

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

3-(3H-2-benzofuran-1-ylidene)-1H-indol-2-one

InChI

InChI=1S/C16H11NO2/c18-16-14(12-7-3-4-8-13(12)17-16)15-11-6-2-1-5-10(11)9-19-15/h1-8H,9H2,(H,17,18)

InChI Key

RFRBXHQLCXGFPY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C3C4=CC=CC=C4NC3=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (6.0 g, 150 mmol, 60% in mineral oil) in 300 mL DMF was added oxindole (10.0 g, 75.1 mmol) in 50 mL DMF over 8 min. After stirring for 15 min at room temperature, a solution of phthalide (13.1 g, 97.6 mmol) in 50 mL DMF was added over 1 min. The mixture was stirred for 1.25 h, then poured into 1100 mL H2O. Addition of 4% aqueous HCl solution gave a yellow solid which was filtered and rinsed with H2O to give the title compound (8.75 g, 47%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1100 mL
Type
solvent
Reaction Step Five
Yield
47%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.